4-Cyanophenyl 4-(3-butenyloxy)benzoate
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Overview
Description
4-Cyanophenyl 4-(3-butenyloxy)benzoate is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . It is a white to light yellow or light orange solid at room temperature . This compound is used primarily in research settings, particularly in the fields of chemistry and materials science .
Preparation Methods
The synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(3-butenyloxy)benzoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-Cyanophenyl 4-(3-butenyloxy)benzoate can undergo various chemical reactions, including:
Scientific Research Applications
4-Cyanophenyl 4-(3-butenyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: This compound is used in the development of liquid crystal materials and other advanced materials.
Biology and Medicine: It is studied for its potential biological activities and as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(3-butenyloxy)benzoate involves its interaction with specific molecular targets and pathways. The cyano group and the ester functionality allow it to participate in various chemical reactions, which can lead to the formation of active intermediates that interact with biological targets . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Cyanophenyl 4-(3-butenyloxy)benzoate can be compared with other similar compounds such as:
4-Cyanophenyl 4-(2-butenyloxy)benzoate: This compound has a similar structure but with a different position of the butenyloxy group, which can lead to different chemical and physical properties.
4-Cyanophenyl 4-(3-propenyloxy)benzoate: This compound has a propenyloxy group instead of a butenyloxy group, which can affect its reactivity and applications.
4-Cyanophenyl 4-(3-butenyloxy)benzoic acid: This compound has a carboxylic acid group instead of an ester group, which can lead to different chemical behaviors and uses.
Properties
IUPAC Name |
(4-cyanophenyl) 4-but-3-enoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-3-12-21-16-10-6-15(7-11-16)18(20)22-17-8-4-14(13-19)5-9-17/h2,4-11H,1,3,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRKLNHEYFRXFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344900 |
Source
|
Record name | 4-Cyanophenyl 4-(3-butenyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114482-57-4 |
Source
|
Record name | 4-Cyanophenyl 4-(3-butenyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyanophenyl 4-(3-Butenyloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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